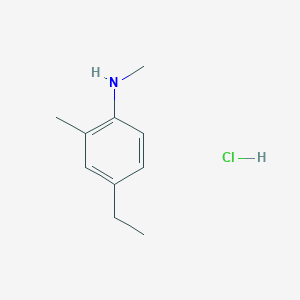

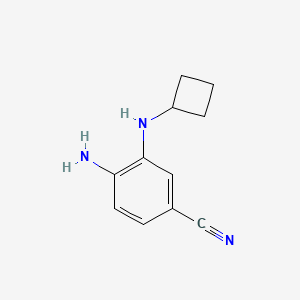

(4-Ethyl-2-methyl-phenyl)-methyl-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine est un composé organique appartenant à la classe des amines. Les amines sont des dérivés de l’ammoniac où un ou plusieurs atomes d’hydrogène sont remplacés par des groupes alkyles ou aryles. Ce composé est caractérisé par la présence d’un groupe éthyle et d’un groupe méthyle liés à un cycle phényle, ainsi que par un groupe méthylamine. La forme chlorhydrate indique qu’il s’agit d’un sel formé avec l’acide chlorhydrique, ce qui améliore souvent la solubilité du composé dans l’eau.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine implique généralement l’alkylation de dérivés de l’aniline. Une méthode courante est la réaction de la 4-éthyl-2-méthylaniline avec le formaldéhyde et le gaz chlorure d’hydrogène. Les conditions réactionnelles incluent souvent :

Température : Températures modérées autour de 50 à 70 °C.

Solvant : Un solvant polaire comme l’éthanol ou le méthanol.

Catalyseur : Des catalyseurs acides tels que l’acide chlorhydrique.

Méthodes de production industrielle

Dans les milieux industriels, la production de Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus peut inclure :

Matières premières : 4-éthyl-2-méthylaniline, formaldéhyde et chlorure d’hydrogène.

Contrôle de la réaction : Systèmes automatisés pour surveiller la température, la pression et le pH.

Purification : Cristallisation ou recristallisation pour obtenir le sel chlorhydrate pur.

Analyse Des Réactions Chimiques

Types de réactions

Le Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe amine peut être oxydé pour former les composés nitroso ou nitro correspondants.

Réduction : Le composé peut être réduit pour former des amines secondaires ou tertiaires.

Substitution : Le cycle phényle peut subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.

Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou l’hydrogénation catalytique.

Substitution : Réactifs comme le brome ou l’acide nitrique pour la substitution électrophile aromatique.

Principaux produits

Produits d’oxydation : Dérivés nitroso ou nitro.

Produits de réduction : Amines secondaires ou tertiaires.

Produits de substitution : Composés aromatiques halogénés ou nitrés.

Applications De Recherche Scientifique

Le Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine a diverses applications en recherche scientifique, notamment :

Chimie : Utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes.

Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, y compris les interactions enzymatiques.

Médecine : Enquête sur ses propriétés thérapeutiques potentielles, telles que l’action de précurseur pour les produits pharmaceutiques.

Industrie : Utilisé dans la production de colorants, de polymères et d’autres produits chimiques industriels.

Mécanisme D'action

Le mécanisme d’action du Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe amine peut former des liaisons hydrogène ou des interactions ioniques avec les molécules biologiques, ce qui influence leur activité. Le cycle phényle peut également participer à des interactions hydrophobes, affectant l’affinité de liaison et la spécificité du composé.

Comparaison Avec Des Composés Similaires

Composés similaires

- (4-Éthyl-2-méthyl-phényl)-méthylamine

- (4-Éthyl-2-méthyl-phényl)-éthylamine

- (4-Éthyl-2-méthyl-phényl)-propylamine

Unicité

Le Chlorhydrate de (4-Éthyl-2-méthyl-phényl)-méthylamine est unique en raison de son motif de substitution spécifique sur le cycle phényle et de la présence du groupe méthylamine. Cette combinaison de groupes fonctionnels peut entraîner une réactivité chimique et une activité biologique distinctes par rapport à ses analogues.

Propriétés

Formule moléculaire |

C10H16ClN |

|---|---|

Poids moléculaire |

185.69 g/mol |

Nom IUPAC |

4-ethyl-N,2-dimethylaniline;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h5-7,11H,4H2,1-3H3;1H |

Clé InChI |

WXUXIGULWHTBLV-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C=C1)NC)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)

![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)